3-(1H-Indol-5-YL)propanoic acid
Overview
Description
3-(1H-Indol-5-YL)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring attached to a propanoic acid chain, making it a significant molecule in both synthetic and natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-5-YL)propanoic acid typically involves the reaction of indole derivatives with propanoic acid derivatives. One common method includes the reaction of indole-5-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach involves the use of indole-5-boronic acid and ethyl 3-bromopropanoate under Suzuki coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Indol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions on the indole ring can introduce various functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-propanol or indole-5-propanal.
Substitution: Various substituted indole derivatives with enhanced biological properties.
Scientific Research Applications
3-(1H-Indol-5-YL)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Indol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-propionic acid: Known for its neuroprotective properties.
Indole-3-butyric acid: Another plant hormone with similar structural features.
Uniqueness: 3-(1H-Indol-5-YL)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
3-(1H-indol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1,3,5-7,12H,2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLZURKPNGXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622432 | |
Record name | 3-(1H-Indol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192717-19-4 | |
Record name | 3-(1H-Indol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-indol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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